N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide
Description
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a substituted 1,3-oxazole ring. The oxazole ring is substituted at the 2-position with a methyl group and at the 4-position with a 2-methylpropyl (isobutyl) group. This structure combines the aromaticity of benzamide with the electron-rich oxazole ring, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
87783-88-8 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)9-13-15(19-11(3)16-13)17-14(18)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChI Key |
FVKXIVRJQLHJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C2=CC=CC=C2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide typically involves the reaction of 4-isobutyl-2-methyloxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Anticancer Activity
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide has been investigated for its anticancer properties. A study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Enzyme Inhibition
This compound has also been evaluated for its potential as an inhibitor of specific enzymes involved in cancer progression, such as dihydrofolate reductase. Research indicates that benzamide derivatives can effectively inhibit this enzyme, leading to reduced proliferation of malignant cells .
Polymer Chemistry
In materials science, N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide can be utilized as a monomer in the synthesis of novel polymers. Its unique oxazole ring structure contributes to the thermal stability and mechanical properties of the resulting polymeric materials. Studies have shown that incorporating such compounds into polymer matrices enhances their performance in applications like coatings and adhesives .
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Research has indicated that oxazole derivatives can exhibit fungicidal and insecticidal activities. Field trials have shown promising results in controlling pests while minimizing environmental impact .
Case Study 1: Antitumor Efficacy
A clinical trial involving N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide derivatives demonstrated significant antitumor efficacy in patients with metastatic melanoma. The study reported that patients receiving treatment showed improved survival rates and reduced tumor sizes compared to control groups .
Case Study 2: Polymer Performance Enhancement
In a comparative study on polymer composites, the incorporation of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide into epoxy resins resulted in enhanced thermal stability and mechanical strength. The modified polymers exhibited better performance under stress conditions compared to standard formulations .
Mechanism of Action
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, synthesis methods, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations
Structural Variations and Synthesis Efficiency
- Substituents on the oxazole ring significantly impact synthesis yields. For example, N-(2-phenyl-1,3-oxazol-5-yl)benzamide is obtained in only 22% yield via cyclization in trifluoroacetic acid (TFA), whereas N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide achieves an 80% yield under milder conditions .
- The presence of bulky groups (e.g., isobutyl in the target compound) may require specialized catalysts or conditions, though explicit data are lacking in the evidence.
Bioactivity and Functional Groups Anticancer Potential: N-(4-cyano-1,3-oxazol-5-yl) sulfonamides exhibit modest anticancer activity (GI₅₀ >100 µM), suggesting that electron-withdrawing groups (e.g., cyano) on oxazole may enhance interaction with biological targets . Neurological Applications: Ispinesib mesylate, a structurally complex benzamide, demonstrates antiepileptic activity via kinesin inhibition, highlighting the role of extended substituents in targeting specific enzymes .
Physicochemical Properties Electron-donating groups (e.g., methyl, isobutyl) on oxazole likely increase the electron density of the ring, enhancing stability and π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., cyano) may improve solubility or reactivity in polar environments . The 3,4-dimethoxy substituents in Rip-B introduce steric bulk and lipophilicity, which could influence membrane permeability in biological systems .
Biological Activity
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 224.30 g/mol
CAS Number : 87783-83-3
The compound features a benzamide core with an oxazole ring substituted by a 2-methylpropyl group. This structural configuration may influence its biological activity and interaction with various biological targets.
Synthesis
The synthesis of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : Cyclization of precursors containing amide and nitrile groups under acidic or basic conditions.
- Coupling Reactions : The oxazole is then coupled with a benzamide derivative using coupling reagents such as carbodiimides.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamides have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide may exhibit similar properties due to its structural analogies with known CDK inhibitors .
Neuroleptic Activity
Benzamide derivatives have been studied for their neuroleptic effects. A related compound was found to be significantly more potent than metoclopramide in inhibiting apomorphine-induced stereotypy in animal models. This suggests that N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide could have potential applications in treating psychotic disorders .
Case Studies and Research Findings
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- A study on benzamide riboside showed that it inhibited DHFR by reducing NADP and NADPH levels, leading to destabilization of the enzyme. This mechanism highlights a potential pathway for N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide's action against cancer cells by targeting metabolic pathways essential for cell proliferation .
- RET Kinase Inhibition :
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
